4-amino-3-{2-[(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetyl}-1,2,5-oxadiazol-2-ium-2-olate
Overview
Description
4-amino-3-{2-[(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetyl}-1,2,5-oxadiazol-2-ium-2-olate is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a tetrazole ring, and a sulfanylacetyl group. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-{2-[(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetyl}-1,2,5-oxadiazol-2-ium-2-olate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting phenylhydrazine with sodium azide under acidic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate nitrile with hydroxylamine hydrochloride in the presence of a base.
Coupling of the Rings: The tetrazole and oxadiazole rings are then coupled through a sulfanylacetyl linker, which can be introduced via a thiol-ene reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-amino-3-{2-[(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetyl}-1,2,5-oxadiazol-2-ium-2-olate can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-amino-3-{2-[(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetyl}-1,2,5-oxadiazol-2-ium-2-olate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-amino-3-{2-[(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetyl}-1,2,5-oxadiazol-2-ium-2-olate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
4-amino-3-{2-[(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetyl}-1,2,5-oxadiazol-2-ium-2-olate can be compared with other similar compounds, such as:
1-phenyl-5-mercapto-1H-tetrazole: Similar tetrazole ring structure but lacks the oxadiazole ring and sulfanylacetyl group.
2-amino-5-mercapto-1,3,4-thiadiazole: Contains a thiadiazole ring instead of an oxadiazole ring.
4-amino-3-mercapto-1,2,4-triazole: Contains a triazole ring instead of a tetrazole ring.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-amino-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N7O3S/c12-10-9(18(20)21-14-10)8(19)6-22-11-13-15-16-17(11)7-4-2-1-3-5-7/h1-5H,6H2,(H2,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLZBLNLRMEXPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=[N+](ON=C3N)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N7O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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